molecular formula C13H9ClN2O3S B14121895 (E)-4-(4-chlorophenylthio)-3-nitrobenzaldehyde oxime

(E)-4-(4-chlorophenylthio)-3-nitrobenzaldehyde oxime

Cat. No.: B14121895
M. Wt: 308.74 g/mol
InChI Key: MDDDHPZZRKOTJH-NVNXTCNLSA-N
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Description

(E)-4-(4-chlorophenylthio)-3-nitrobenzaldehyde oxime is an organic compound that features a unique combination of functional groups, including a nitro group, a chlorophenylthio group, and an oxime group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-chlorophenylthio)-3-nitrobenzaldehyde oxime typically involves multiple steps. One common method starts with the nitration of 4-chlorothiophenol to introduce the nitro group. This is followed by the formylation of the nitro compound to obtain 4-(4-chlorophenylthio)-3-nitrobenzaldehyde. The final step involves the conversion of the aldehyde to its oxime derivative using hydroxylamine hydrochloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-chlorophenylthio)-3-nitrobenzaldehyde oxime can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Oxidation: The oxime group can be oxidized to a nitroso compound using oxidizing agents like peracids.

    Substitution: The chlorophenylthio group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Peracids such as m-chloroperbenzoic acid (m-CPBA).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Reduction: 4-(4-chlorophenylthio)-3-aminobenzaldehyde oxime.

    Oxidation: 4-(4-chlorophenylthio)-3-nitrosobenzaldehyde oxime.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-4-(4-chlorophenylthio)-3-nitrobenzaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: May be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-4-(4-chlorophenylthio)-3-nitrobenzaldehyde oxime depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the oxime group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-bromophenylthio)-3-nitrobenzaldehyde oxime
  • 4-(4-methylphenylthio)-3-nitrobenzaldehyde oxime
  • 4-(4-fluorophenylthio)-3-nitrobenzaldehyde oxime

Uniqueness

(E)-4-(4-chlorophenylthio)-3-nitrobenzaldehyde oxime is unique due to the presence of the chlorophenylthio group, which can influence its reactivity and interactions compared to other similar compounds. The specific combination of functional groups in this compound provides distinct chemical and biological properties that can be exploited in various applications.

Properties

Molecular Formula

C13H9ClN2O3S

Molecular Weight

308.74 g/mol

IUPAC Name

(NZ)-N-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methylidene]hydroxylamine

InChI

InChI=1S/C13H9ClN2O3S/c14-10-2-4-11(5-3-10)20-13-6-1-9(8-15-17)7-12(13)16(18)19/h1-8,17H/b15-8-

InChI Key

MDDDHPZZRKOTJH-NVNXTCNLSA-N

Isomeric SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)/C=N\O)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)C=NO)[N+](=O)[O-])Cl

Origin of Product

United States

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